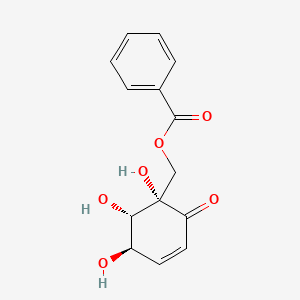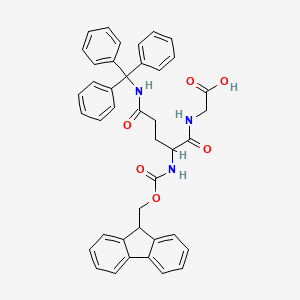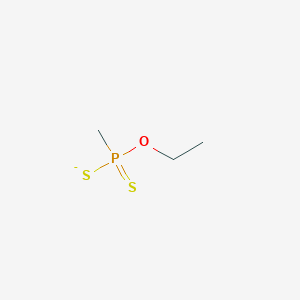
2,5-Dimethyl-3-fluorobenzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-3-fluorobenzyl alcohol: is an organic compound with the molecular formula C9H11FO It features a benzene ring substituted with two methyl groups at the 2 and 5 positions, a fluorine atom at the 3 position, and a hydroxyl group attached to the benzyl carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-fluorobenzyl alcohol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 2,5-dimethyl-3-fluorobenzyl chloride with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with formaldehyde to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 2,5-dimethyl-3-fluoroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2,5-Dimethyl-3-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or tosyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: 2,5-Dimethyl-3-fluorobenzaldehyde or 2,5-Dimethyl-3-fluorobenzoic acid.
Reduction: 2,5-Dimethyl-3-fluorotoluene.
Substitution: 2,5-Dimethyl-3-fluorobenzyl chloride or bromide.
科学研究应用
2,5-Dimethyl-3-fluorobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,5-Dimethyl-3-fluorobenzyl alcohol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and addition reactions. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interaction with other molecules.
相似化合物的比较
Similar Compounds
2,5-Dimethylbenzyl alcohol: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluorobenzyl alcohol: Lacks the methyl groups, affecting its steric and electronic properties.
2,5-Dimethyl-4-fluorobenzyl alcohol:
Uniqueness
2,5-Dimethyl-3-fluorobenzyl alcohol is unique due to the specific positioning of its substituents, which can influence its chemical behavior and potential applications. The combination of methyl and fluorine substituents can enhance its stability and reactivity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H11FO |
|---|---|
分子量 |
154.18 g/mol |
IUPAC 名称 |
(3-fluoro-2,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-4,11H,5H2,1-2H3 |
InChI 键 |
CRAMPAAYHYYDHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)F)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


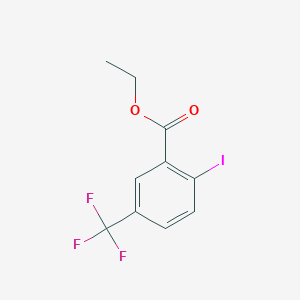
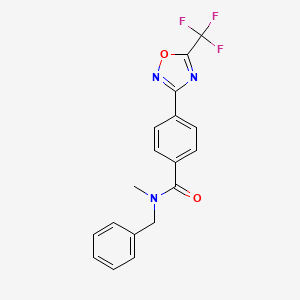
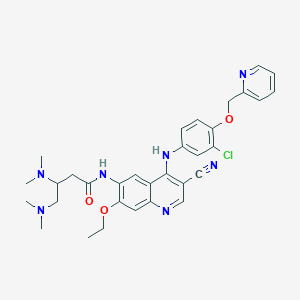
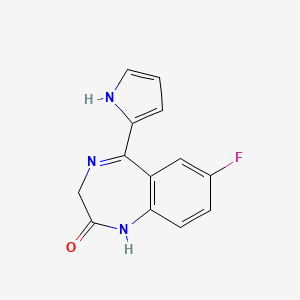
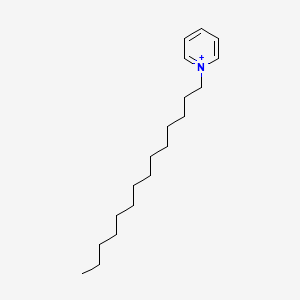
![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
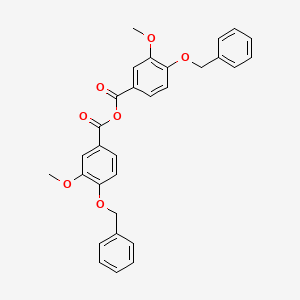
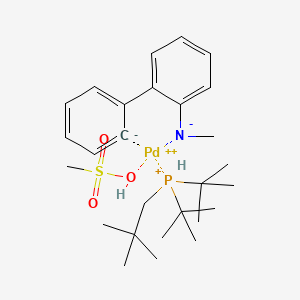
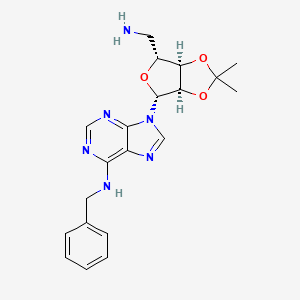
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)

